1-{(E)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea is a synthetic organic compound with the molecular formula C19H24N6O and a molecular weight of 352.4 g/mol This compound is characterized by its unique structure, which includes a cyclopentylamino group, a dimethylpyrimidinyl group, and a phenylurea moiety
Preparation Methods
The synthesis of N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with cyclopentyl isocyanate to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions include the corresponding urea derivatives and oxidized pyrimidinyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the cyclopentylamino and pyrimidinyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential as a drug candidate for the treatment of various diseases.
Industry: In industrial applications, it is used as a precursor in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in biological assays or therapeutic research.
Comparison with Similar Compounds
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea can be compared with other similar compounds, such as:
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-(3,5-dimethylphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-(4-methylphenyl)urea: This compound differs by having a methyl group on the phenyl ring
The uniqueness of N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N6O |
---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
1-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C19H24N6O/c1-13-12-14(2)21-17(20-13)24-18(22-15-10-6-7-11-15)25-19(26)23-16-8-4-3-5-9-16/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3,(H3,20,21,22,23,24,25,26) |
InChI Key |
GRNMYURASJMHRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)NC(=O)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)NC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.